

# Crystal Structure of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 3-methyl-1H-indole-2-carboxylate*

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## Abstract

Indole derivatives are a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a detailed overview of the crystal structure of indole-2-carboxylates, with a specific focus on providing representative data and experimental protocols. Due to the absence of publicly available crystallographic data for **Ethyl 3-methyl-1H-indole-2-carboxylate**, this document presents a comprehensive analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate, as a surrogate. The methodologies for synthesis and crystal structure determination are detailed to enable researchers to apply these techniques to the title compound and its analogues.

## Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. **Ethyl 3-methyl-1H-indole-2-carboxylate** is a member of this family, and its structural elucidation is crucial for understanding its potential interactions with biological targets. X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a

molecule. This guide outlines the necessary experimental procedures and presents the crystallographic data for a representative indole-2-carboxylate.

## Synthesis of Indole-2-Carboxylates

A common and effective method for the synthesis of indole-2-carboxylates is the Japp-Klingemann reaction<sup>[1][2][3][4][5]</sup>. This reaction involves the coupling of an aryl diazonium salt with a  $\beta$ -ketoester to form a hydrazone, which then undergoes acid-catalyzed cyclization via the Fischer indole synthesis to yield the desired indole.

## Representative Synthetic Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate<sup>[6][7]</sup>

A modified procedure based on the work of Terent'ev et al. can be employed.

### Materials:

- Indole-2-carboxylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Absolute ethanol
- Methanol

### Procedure:

- Dissolve Indole-2-carboxylic acid (e.g., 0.50 g, 3.1 mmol) in thionyl chloride (19 ml) at 0°C.
- Stir the solution for 1 hour at 0°C.
- Remove the excess thionyl chloride by rotary evaporation.
- To the resulting oil, add absolute ethanol (17 ml) at room temperature.
- Stir the mixture overnight.
- Collect the resulting beige solid by vacuum filtration.

- Recrystallize the solid from methanol to yield pure Ethyl 1H-indole-2-carboxylate.

This protocol can be adapted for the synthesis of **Ethyl 3-methyl-1H-indole-2-carboxylate** by starting with 3-methyl-1H-indole-2-carboxylic acid.

## Crystal Structure Determination

The determination of a crystal structure by X-ray diffraction involves a series of steps from crystal growth to data analysis and structure refinement.

### Experimental Protocol for Crystal Structure Determination of Ethyl 1H-indole-2-carboxylate[6][7]

#### 1. Crystallization:

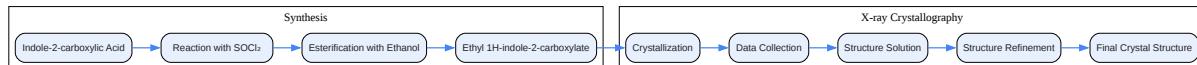
- X-ray quality crystals of Ethyl 1H-indole-2-carboxylate were obtained by slow evaporation from a methanol solution[6].

#### 2. Data Collection:

- A suitable single crystal is mounted on a diffractometer.
- X-ray diffraction data is collected, typically using Mo K $\alpha$  radiation.
- The data collection process involves  $\omega$  scans to measure the intensities of a large number of reflections[6].

#### 3. Structure Solution and Refinement:

- The collected data is processed to yield a set of unique reflections.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].



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**Caption:** Experimental workflow for the synthesis and crystal structure determination of Ethyl 1H-indole-2-carboxylate.

## Crystallographic Data for Ethyl 1H-indole-2-carboxylate

The following tables summarize the quantitative crystallographic data for Ethyl 1H-indole-2-carboxylate[6]. This data serves as a valuable reference for understanding the structural properties of this class of compounds.

**Table 1: Crystal Data and Structure Refinement**

Parameter	Value
Empirical formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>
Formula weight	189.21
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	
a	7.398(2) Å
b	18.891(2) Å
c	7.399(2) Å
α	90°
β	104.454(13)°
γ	90°
Volume	1001.2(4) Å <sup>3</sup>
Z	4
Density (calculated)	1.255 Mg/m <sup>3</sup>
Absorption coefficient	0.09 mm <sup>-1</sup>
F(000)	400
Data collection	
Reflections collected	5586
Independent reflections	1804 [R(int) = 0.025]
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>

Data / restraints / params	1804 / 0 / 129
Goodness-of-fit on $F^2$	1.05
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.045$ , $wR_2 = 0.123$
R indices (all data)	$R_1 = 0.096$ , $wR_2 = 0.144$
Largest diff. peak and hole	0.28 and -0.16 e. $\text{\AA}^{-3}$

**Table 2: Selected Bond Lengths (Å)**

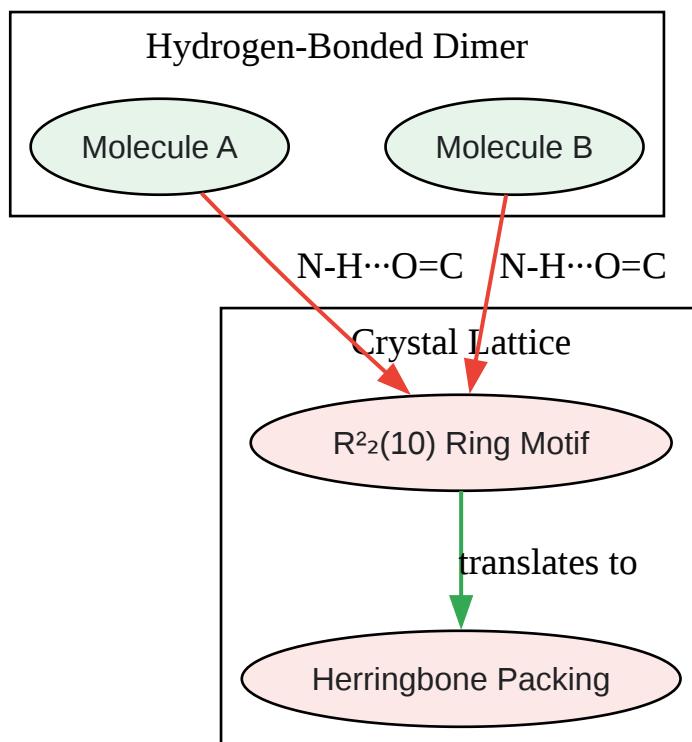
Bond	Length (Å)
N1 - C8	1.378(3)
N1 - C2	1.381(3)
C2 - C3	1.372(4)
C3 - C3A	1.431(3)
C3A - C4	1.385(4)
C3A - C8A	1.400(3)
C2 - C9	1.462(4)
C9 - O1	1.205(3)
C9 - O2	1.334(3)

**Table 3: Selected Bond Angles (°)**

Atoms	Angle (°)
C8 - N1 - C2	108.7(2)
C3 - C2 - N1	110.1(2)
C3 - C2 - C9	129.4(2)
N1 - C2 - C9	120.5(2)
C2 - C3 - C3A	107.4(2)
C4 - C3A - C8A	118.0(2)
C4 - C3A - C3	134.8(2)
C8A - C3A - C3	107.2(2)

## Molecular and Crystal Packing

In the crystal structure of Ethyl 1H-indole-2-carboxylate, the molecule is nearly planar. The crystal packing is characterized by the formation of hydrogen-bonded dimers. Specifically, the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of a neighboring molecule, creating centrosymmetric  $R_{\bar{2}}(10)$  ring motifs. This arrangement leads to a herringbone packing pattern in the crystal lattice<sup>[6][7]</sup>.



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**Caption:** Logical relationship of molecular interactions leading to the crystal packing of Ethyl 1H-indole-2-carboxylate.

## Relevance for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.

- **Structure-Based Drug Design:** The precise coordinates of each atom can be used to model the binding of the molecule to a target protein, facilitating the design of more potent and selective inhibitors.
- **Pharmacophore Modeling:** Understanding the key intermolecular interactions, such as the hydrogen bonding observed in the crystal packing, helps in developing pharmacophore models for this class of compounds.
- **Polymorphism Screening:** The crystallization protocol is a starting point for polymorph screening, which is essential for ensuring the stability and bioavailability of a drug substance.

## Conclusion

While the specific crystal structure of **Ethyl 3-methyl-1H-indole-2-carboxylate** is not currently available in the public domain, this technical guide provides a comprehensive overview of the synthesis and crystallographic analysis of a closely related and representative compound, Ethyl 1H-indole-2-carboxylate. The detailed experimental protocols and tabulated quantitative data offer a robust framework for researchers in the field of medicinal chemistry and drug development to pursue the synthesis and structural elucidation of this and other indole derivatives. The provided visualizations of the experimental workflow and molecular packing relationships further aid in the understanding of the chemical and physical properties of this important class of molecules.

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